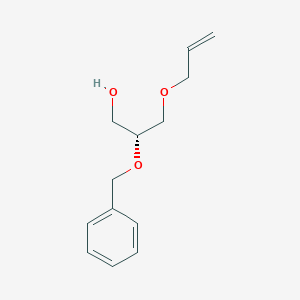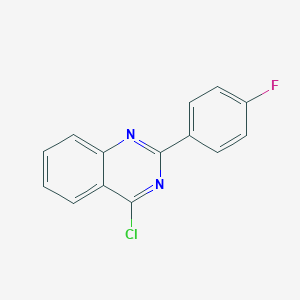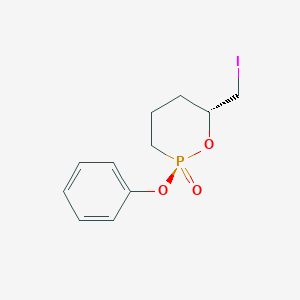
6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane, also known as IMOP or Phosphonate 1, is a phosphonate-based compound that has attracted attention due to its unique chemical structure and potential applications in various scientific fields.
Mécanisme D'action
The mechanism of action of 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine in the brain. 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane has also been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of various signaling pathways in cells, including cell growth, differentiation, and apoptosis.
Effets Biochimiques Et Physiologiques
6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane has been shown to exhibit various biochemical and physiological effects, including antiviral, antitumor, and anti-inflammatory activities. 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane has been shown to inhibit the replication of various viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis C virus. 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane has been shown to exhibit anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane has several advantages for lab experiments, including its easy synthesis, high yield, and potential applications in various scientific fields. However, 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane also has some limitations, including its relatively low stability and potential toxicity. Therefore, it is important to handle 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane with caution and to follow appropriate safety procedures when working with this compound.
Orientations Futures
There are several future directions for the research on 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane. One direction is to further investigate the mechanism of action of 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane and its potential applications in various scientific fields. Another direction is to develop more stable and less toxic derivatives of 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane that can be used in various applications. Additionally, the development of new synthetic methods for 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane and its derivatives may lead to the discovery of new compounds with improved properties and applications.
Méthodes De Synthèse
6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane can be synthesized through a multi-step process that involves the reaction of phosphorus trichloride with phenol to form phenyl phosphonochloridate, followed by the reaction of the resulting compound with sodium iodide and sodium bicarbonate to produce 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane. The yield of the compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane has been studied for its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane has been used as a reagent for the synthesis of phosphonate-based compounds, which have been shown to exhibit various biological activities, such as antiviral, antitumor, and anti-inflammatory effects. In medicinal chemistry, 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other disorders. In material science, 6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane has been used as a precursor for the synthesis of phosphonate-based polymers and nanomaterials, which have potential applications in catalysis, sensing, and drug delivery.
Propriétés
Numéro CAS |
116988-87-5 |
|---|---|
Nom du produit |
6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane |
Formule moléculaire |
C11H14IO3P |
Poids moléculaire |
352.1 g/mol |
Nom IUPAC |
(2R,6R)-6-(iodomethyl)-2-phenoxy-1,2λ5-oxaphosphinane 2-oxide |
InChI |
InChI=1S/C11H14IO3P/c12-9-11-7-4-8-16(13,15-11)14-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-,16+/m1/s1 |
Clé InChI |
GZDWSSQWAPFIQZ-UHFFFAOYSA-N |
SMILES isomérique |
C1C[C@@H](O[P@](=O)(C1)OC2=CC=CC=C2)CI |
SMILES |
C1CC(OP(=O)(C1)OC2=CC=CC=C2)CI |
SMILES canonique |
C1CC(OP(=O)(C1)OC2=CC=CC=C2)CI |
Synonymes |
6-(iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane IMOPO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate](/img/structure/B54355.png)
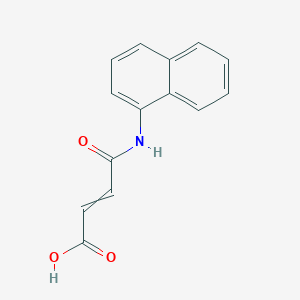
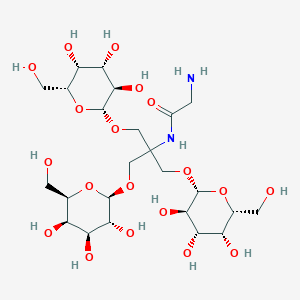
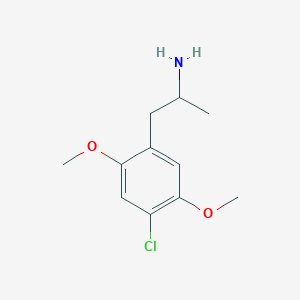
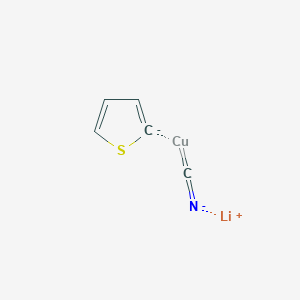
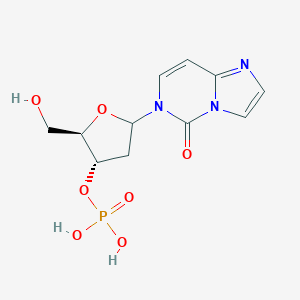
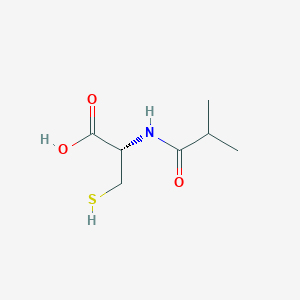
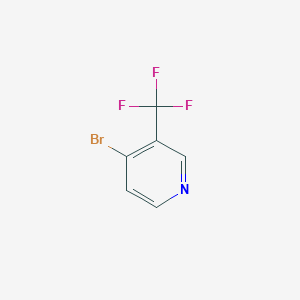
![3-Oxatetracyclo[5.2.2.01,6.02,4]undecane](/img/structure/B54370.png)

![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B54376.png)
![2,3,5,6-Tetrabromothieno[3,2-b]thiophene](/img/structure/B54379.png)
